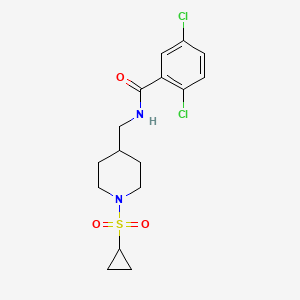![molecular formula C26H23N3O4 B2844267 3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034455-33-7](/img/structure/B2844267.png)
3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety, which is an important class of isoquinoline alkaloids . THIQ-based compounds, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ-based compounds has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity . A common synthetic strategy involves the use of tricarbonyl chromium, which undergoes stereoselective deprotonation and subsequent electrophilic additions to generate the corresponding derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is based on the 1,2,3,4-tetrahydroisoquinoline scaffold . Unfortunately, specific structural details for this exact compound are not available in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound and its derivatives have been synthesized and studied for their chemical properties and reactions. For instance, Cherbuliez et al. (1967) investigated the reaction of o-methoxycarbonyl-phenyl isocyanate with mono-aminoalkyl orthophosphoric and sulfuric acids, yielding corresponding tetrahydroquinazoline-2,4-dione-3-ethyl phosphoric (or sulfuric) monoesters, illustrating a method for synthesizing similar structures (Cherbuliez, Espejo, Jindra, & Rabinowitz, 1967).
Biological Applications and Studies
Some studies have explored the biological activities and applications of these compounds. For example, Ellefson et al. (1980) synthesized 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines as dopamine antagonists, investigating their potential for neuroleptic activity. This research highlights the interest in modifying the compound's structure to explore its pharmacological potential (Ellefson, Prodan, Brougham, & Miller, 1980).
Chemical Modifications and Reactivity
Kryl'skiĭ et al. (2010) conducted three-component condensations with 5-amino-4-phenylpyrazole, including derivatives of the compound , to produce substituted pyrazolopyrimidines and pyrazoloquinazolines, demonstrating the versatility of these structures in complex chemical reactions (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).
Advanced Synthesis Techniques
Hassanien et al. (2022) explored the synthesis of novel compounds containing lawsone, showing the use of halo-reagents to produce derivatives including the tetrahydroquinazoline structure. This study underscores the innovative approaches to synthesizing and investigating new molecules for potential biological activities (Hassanien, Abd El-Ghani, & Elbana, 2022).
Propriétés
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-[(4-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-33-21-9-6-17(7-10-21)15-29-25(31)22-11-8-19(14-23(22)27-26(29)32)24(30)28-13-12-18-4-2-3-5-20(18)16-28/h2-7,9-10,19,22-23H,8,11-16H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIIIEDTZSBQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




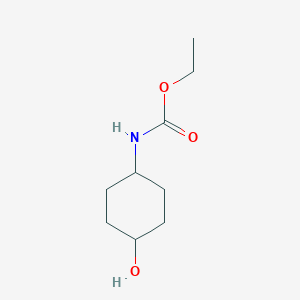
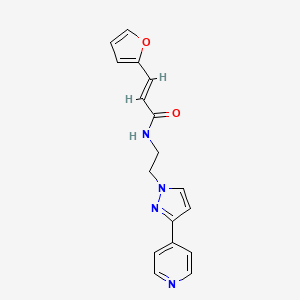
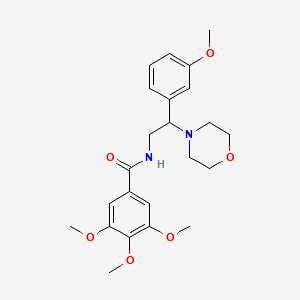
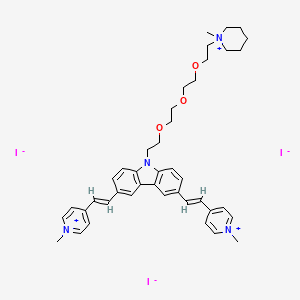
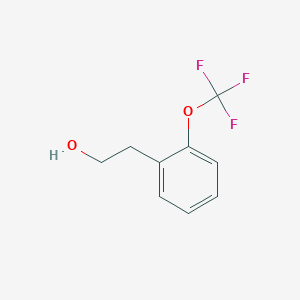
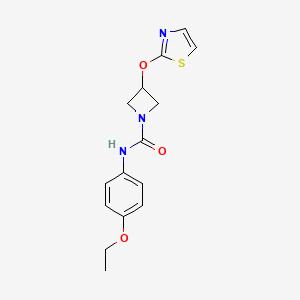
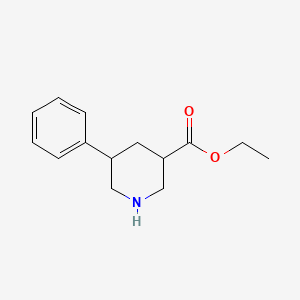
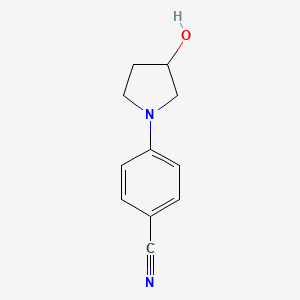
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2844203.png)

